Promethazine(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

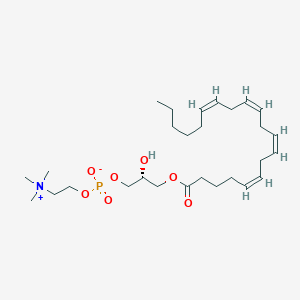

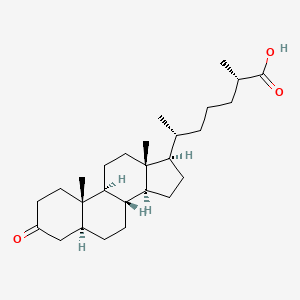

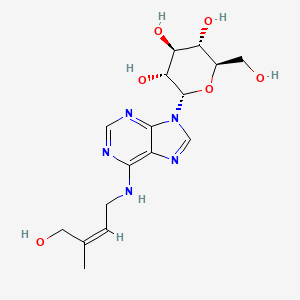

Promethazine(1+) is an ammonium ion that results from the protonation of the dimethyl-substituted nitrogen of promethazine. It is a conjugate acid of a promethazine.

Applications De Recherche Scientifique

Imaging in Alzheimer’s Disease

- Promethazine, traditionally an antihistamine for nausea, has shown promise in binding to Abeta in Alzheimer's disease. A study designed and synthesized a novel [11C]promethazine PET radioligand, aiming to facilitate future in vivo studies in Alzheimer’s research (Whitmore et al., 2021).

Immunosuppressive Properties

- Research has indicated that promethazine hydrochloride can act as an immunosuppressive drug. This was explored in the context of pregnancies affected by erythroblastosis, suggesting potential benefits in certain individual cases (Gusdon & Witherow, 1973).

Trypanocidal Effects

- Promethazine has demonstrated trypanocidal effects on T. cruzi, the parasite causing Chagas disease. It effectively reduced parasitemia and increased survival in T. cruzi-infected mice, suggesting potential as a treatment for this parasitic infection (Fernández et al., 1997).

Interaction with Ionotropic Glutamate Receptors

- A study found that promethazine selectively inhibits NMDA receptors while sparing AMPA- and kainate receptors. This interaction could contribute to its clinical effects like sedation, analgesia, or neuroprotection (Adolph et al., 2012).

Blockage of hERG K(+) Channel

- Promethazine's effects on cardiac human ether-a-go-go-related gene (hERG) channels were studied, providing insights into its potential proarrhythmic effects. The drug induced a concentration-dependent decrease of hERG currents, suggesting a molecular mechanism for arrhythmogenic side effects during clinical administration (Jo et al., 2009).

Electron Transfer in Pharmacological Therapies

- Promethazine's ability to undergo electron-transfer reactions and form charge-transfer complexes with various inorganic mechanisms has been noted, particularly in relation to neurotransmission receptors (Wiśniewska & van Eldik, 2006).

Anti-Plasmid Effect in Bacterial Cultures

- The drug's effectiveness as an antiplasmid agent was observed in bacterial cultures, showing the potential to modify bacterial gene expression and interactions within microbial communities (Molnár et al., 2003).

Neuroprotection Against Parkinson’s Disease

- In a study, promethazine showed neuroprotective effects against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a model compound for Parkinson's disease. This suggests its potential use in neuroprotective therapies (Cleren et al., 2005).

Effects on Leukemia Cells

- Promethazine demonstrated cytotoxicity against leukemia cells through activation of AMPK and inhibition of the PI3K/AKT/mTOR pathway, indicating a novel application in leukemia treatment (Medeiros et al., 2020).

Propriétés

Nom du produit |

Promethazine(1+) |

|---|---|

Formule moléculaire |

C17H21N2S+ |

Poids moléculaire |

285.4 g/mol |

Nom IUPAC |

dimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |

InChI |

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/p+1 |

Clé InChI |

PWWVAXIEGOYWEE-UHFFFAOYSA-O |

SMILES canonique |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[NH+](C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-Decaethylcalix[5]furan](/img/structure/B1265198.png)

![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)